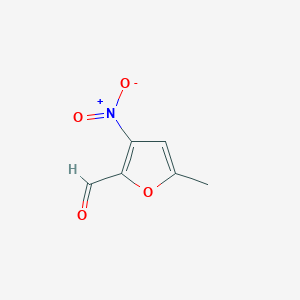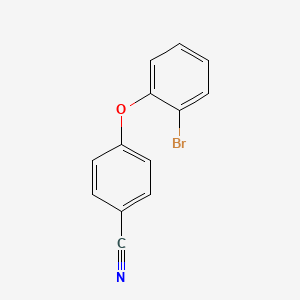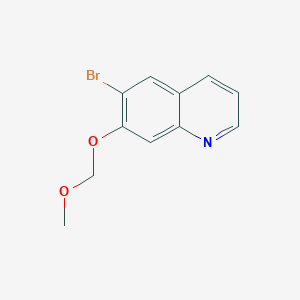
2-Ethyldibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.
Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Ethyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds and as a model compound in studies of sulfur-containing heterocycles.
Biology: Research has explored its potential as a biomarker for certain environmental conditions and its interactions with biological systems.
Medicine: While not widely used in medicine, derivatives of dibenzothiophene have shown potential in pharmaceutical research for their biological activities.
Industry: It is used in the petrochemical industry to study the desulfurization processes of crude oil and as an indicator of the thermal maturity of source rocks
Wirkmechanismus
The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring without any substituents.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions, known for its presence in petroleum and its role in desulfurization studies.
Benzothiophene: A simpler analog with only one benzene ring fused to a thiophene ring.
Uniqueness: 2-Ethyldibenzothiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its unsubstituted and differently substituted analogs .
Eigenschaften
CAS-Nummer |
89816-98-8 |
|---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
2-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
InChI-Schlüssel |
OIWTUZCEIKRYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


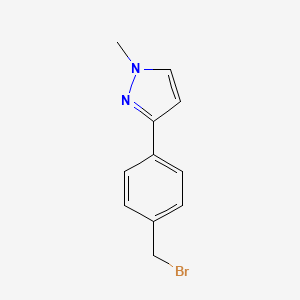
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
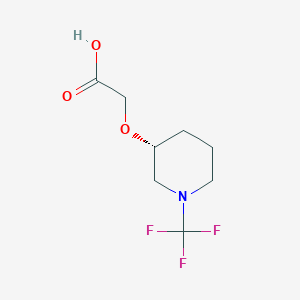
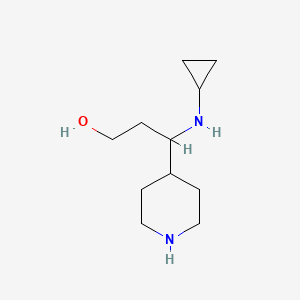

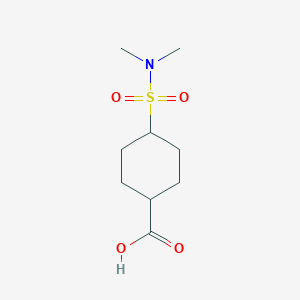
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
